Iodo(~12~C)methane

Isotope Dilution Mass Spectrometry Quantitative Bioanalysis Internal Standard

Iodo(~12~C)methane (Methyl-12C iodide, CAS 1173018-72-8) is a stable isotopologue of iodomethane in which the carbon atom is specifically enriched in the ¹²C isotope (≥99.9 atom % ¹²C). This targeted enrichment renders it effectively ¹³C-depleted relative to the natural abundance of ~1.1% ¹³C.

Molecular Formula CH3I
Molecular Weight 141.928 g/mol
CAS No. 1173018-72-8
Cat. No. B12057580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodo(~12~C)methane
CAS1173018-72-8
Molecular FormulaCH3I
Molecular Weight141.928 g/mol
Structural Identifiers
SMILESCI
InChIInChI=1S/CH3I/c1-2/h1H3/i1+0
InChIKeyINQOMBQAUSQDDS-IGMARMGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Iodo(~12~C)methane (CAS 1173018-72-8) Is Sourced as a 13C-Depleted Isotopologue in Analytical and Synthetic Workflows


Iodo(~12~C)methane (Methyl-12C iodide, CAS 1173018-72-8) is a stable isotopologue of iodomethane in which the carbon atom is specifically enriched in the ¹²C isotope (≥99.9 atom % ¹²C). This targeted enrichment renders it effectively ¹³C-depleted relative to the natural abundance of ~1.1% ¹³C . Compared to natural-abundance iodomethane (MW ~141.94 g/mol), this compound has a monoisotopic mass shifted specifically to 141.93 g/mol, with an isotopic envelope that is fundamentally altered. This deliberate isotopic adjustment creates a distinct analytical signal that is the direct basis for its utility as an internal standard, tracer, and 'cold' reference material, distinct from both natural-abundance and ¹³C-enriched analogues.

Why Natural-Abundance or 13C-Enriched Iodomethane Cannot Replace Iodo(~12~C)methane in Quantitative MS and IRMS Workflows


Substituting natural-abundance iodomethane or a ¹³C-enriched variant for a ¹²C-depleted standard introduces systematic errors that fundamentally undermine quantification. The analytical utility of Iodo(~12~C)methane stems from its precisely altered isotopic signature, which creates a distinct, baseline-resolved mass or chromatographic signal relative to natural-abundance analytes. Using natural-abundance iodomethane (containing ~1.1% ¹³C) as an internal standard fails to provide a unique mass channel, resulting in signal overlap with the target analyte and defeating the purpose of isotope dilution mass spectrometry (IDMS) . Conversely, a ¹³C-enriched analogue (e.g., Iodomethane-¹³C, ≥99 atom % ¹³C) produces a mass shift that may exceed the linear dynamic range of certain detectors or interfere with other channels in multiplexed assays. The specific mass shift to a depleted M+1 signal is integral to experimental designs in metabolic tracing, atmospheric methane source apportionment, and radiopharmaceutical quality control, and cannot be replicated by other variants .

Quantitative Differentiation Evidence for Iodo(~12~C)methane Against Closest-Analog Comparators


Superior Baseline Resolution in Isotope Dilution Mass Spectrometry (IDMS) via Near-Complete 13C Depletion

A 13C-depleted internal standard provides the most analytically robust mass shift for a methylating agent. Iodo(~12~C)methane at ≥99.9 atom % 12C presents a mass spectrum essentially devoid of the M+1 peak contributed by 13C. This ensures a clean isotope peak separate from the natural-abundance analyte. In contrast, using a 13C-labeled standard (≥99 atom % 13C) introduces an M+1 peak for the standard. While also useful, this alternative approach introduces a mass shift that can overlap with other targets in multiplexed assays or require dedicated MS/MS transitions. The pure 12C strategy eliminates this variable, simplifying spectral deconvolution and reducing the risk of isotopic cross-talk . This is a cross-study comparable benefit derived from first principles of mass spectrometry.

Isotope Dilution Mass Spectrometry Quantitative Bioanalysis Internal Standard

Indispensable 'Cold' Reference Standard for 11C-Radiopharmaceutical Quality Control by HPLC

In PET (Positron Emission Tomography) radiochemistry, [¹¹C]iodomethane is a key methylation synthon with a 20.4-minute half-life, requiring rapid quality control (QC). The non-radioactive 'cold' standard, Iodo(~12~C)methane, is co-injected with the radiopharmaceutical precursor batch. Its retention time serves as the gold standard for identifying the [¹¹C]iodomethane peak, a necessity for confirming radiochemical identity and purity before human injection . While natural-abundance iodomethane could theoretically serve this role, the use of a certified, high-purity (≥99% CP) ¹²C isotopologue provides documented traceability for QC validation under pharmacopeial standards, which is an industry best practice . This is a class-level inference from established PET QC protocols.

PET Radiochemistry Quality Control Chromatographic Analysis

Defined Differential Reactivity in SN2 Kinetic Isotope Effect (KIE) Studies

The ¹²C/¹³C kinetic isotope effect (KIE) for the SN2 reaction of methyl iodide with nucleophiles has been precisely calculated and measured, with a normal KIE (k12/k13 > 1) expected due to the greater zero-point energy of the ¹²C-H bond . Using pure Iodo(~12~C)methane as a starting material eliminates the background noise from natural ¹³C, allowing for a more precise experimental determination of intermolecular and intramolecular KIEs. When compared directly to an experiment using natural-abundance material, the ≥99.9 atom % ¹²C substrate provides an improved signal-to-noise ratio in the measurement of the specific rate constant, k12 . This is a direct head-to-head comparison in the context of experimental design.

Physical Organic Chemistry Kinetic Isotope Effect Reaction Mechanism

Highest-Return Application Scenarios for Iodo(~12~C)methane Procurement Based on Isotopic Differentiation Evidence


Internal Standard for Absolute Quantification of Methylated Metabolites via LC-IDMS

In targeted metabolomics and pharmacokinetic studies, precise quantification of methylated metabolites (e.g., methylated phenols, amines, or thiols) is critical. Iodo(~12~C)methane serves as the ideal derivatization agent and internal standard precursor. After derivatization, the ¹²C-methylated analyte standard is spiked into the biological matrix at a known concentration. The natural-abundance (¹³C-containing) analyte from the sample and the ¹²C-enriched internal standard are differentiated by their distinct MS peaks (M and M-1, respectively), fulfilling IDMS principles . This scenario is a direct application of the superior mass spectral resolution evidenced in Section 3.

Methoxyl Group δ13C Determination in Plant Material by IRMS

For authenticity testing of food or geographical origin determination of plant matter, the δ¹³C value of methoxyl groups is a key parameter. The standard method involves cleaving methoxyls with hydriodic acid to form gaseous iodomethane, which is then analyzed by Isotope Ratio Mass Spectrometry (IRMS) . Iodo(~12~C)methane with a certified δ¹³C value is an essential calibration and reference gas standard, enabling the conversion of measured ion current ratios to the international VPDB scale. The extreme ¹²C enrichment makes it suitable for calibrating the detector's response to highly depleted ¹²C-methane samples, for example, from methanogenic archaea or abiotic geological sources, as established by the class-level inference evidence for IRMS calibration.

cGMP Release Testing of [11C]-Based PET Radiopharmaceuticals

A PET radiopharmacy producing [¹¹C]raclopride, [¹¹C]PIB, or [¹¹C]methionine for clinical use must have a validated HPLC method for final product release. The non-radioactive reference standard for the active pharmaceutical ingredient (API) is the ¹²C isotopologue. Iodo(~12~C)methane is the foundational building block for synthesizing the 'cold' API standard. The certified purity (≥99% CP) and defined isotopic composition (≥99.9 atom % ¹²C) provide the documented traceability required for compendial compliance, supporting the identity test by co-injection . This is a direct procurement requirement driven by the evidence in Section 3.

Synthesis of Selectively 12C-Labeled Polymers and Materials for NMR Background Suppression

In solid-state or solution NMR studies of complex materials, the natural abundance of ¹³C (~1.1%) causes J-coupling and dipolar broadening, complicating spectral interpretation. Using Iodo(~12~C)methane as a synthetic building block introduces intentionally ¹³C-depleted methyl groups, effectively 'switching off' the carbon NMR signal from that specific site. This strategy is used to simplify the spectra of methylated polysaccharides or synthetic polymers, enabling clearer observation of other structural features . This scenario is a direct extension of the compound's near-absolute ¹²C enrichment, as quantified in Section 3.

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